![molecular formula C20H25NO3 B4433512 N-(1-adamantylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4433512.png)
N-(1-adamantylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related adamantane derivatives has been explored in several studies. For example, Soselia et al. (2020) reported the synthesis of novel benzimidazole-5(6)-carboxamide derivatives bearing the adamantane moiety through direct condensation/cyclization reactions (Soselia et al., 2020). This method, involving adamantane-carboxylic acid and methyl 3,4-diaminobenzoate, indicates the complexity and versatility of adamantane chemistry.
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been characterized using various spectroscopic methods. For instance, the study by Basarić et al. (2008) on N-(1-adamantyl)phthalimide derivatives revealed unique hexacyclic benzazepine derivatives, showcasing the structural diversity achievable with adamantane-based compounds (Basarić et al., 2008).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. For example, the catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides as reported by Shishkin et al. (2020), demonstrates the reactivity of adamantane-1-carboxylic acid with aromatic amines, resulting in compounds with yields ranging from 54–87% (Shishkin et al., 2020).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, phase behavior, and crystalline structure, are critical for their application in various fields. While specific data on N-(1-adamantylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are not provided, the study of adamantane derivatives' physical properties offers insights into their stability, solubility, and potential applicability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are essential for understanding the utility and safety of these compounds. Studies like the one by Dybowski et al. (2020), which explored the analytical characteristics of adamantane derivatives, provide valuable information on their chemical behavior and potential uses (Dybowski et al., 2020).
Mechanism of Action
Target of Action
Adamantane derivatives are known for their extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
It is known that adamantane derivatives exhibit high reactivity, which allows them to interact with various targets .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Pharmacokinetics
It is known that adamantane derivatives have unique physicochemical properties, such as a high degree of lipophilicity, which can influence their pharmacokinetic behavior .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
N-(1-adamantylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-19(16-1-2-17-18(8-16)24-4-3-23-17)21-12-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-2,8,13-15H,3-7,9-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURBGRYOMZEPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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